Cannabichromene

Description

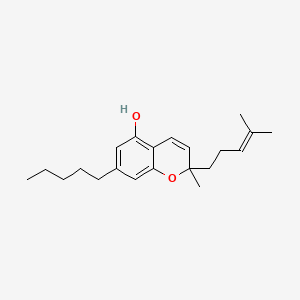

Structure

3D Structure

Properties

IUPAC Name |

2-methyl-2-(4-methylpent-3-enyl)-7-pentylchromen-5-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H30O2/c1-5-6-7-10-17-14-19(22)18-11-13-21(4,23-20(18)15-17)12-8-9-16(2)3/h9,11,13-15,22H,5-8,10,12H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UVOLYTDXHDXWJU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC1=CC(=C2C=CC(OC2=C1)(C)CCC=C(C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H30O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80942873 | |

| Record name | Cannabichromene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80942873 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

314.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20675-51-8, 18793-28-7 | |

| Record name | (±)-Cannabichromene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=20675-51-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cannabichromene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020675518 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cannabichromene | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB14735 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | CANNABICHROMENE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=291831 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Cannabichromene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80942873 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 20675-51-8 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CANNABICHROMENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K4497H250W | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Technical Whitepaper: Cannabichromene (CBC) – Mechanisms, Neurogenesis, and Therapeutic Isolation

Topic: Non-psychoactive properties of Cannabichromene (CBC) Content Type: In-depth Technical Whitepaper Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Cannabichromene (CBC) represents a pivotal non-psychoactive phytocannabinoid that has historically been overshadowed by THC and CBD. Unlike Δ9-tetrahydrocannabinol (THC), CBC exhibits negligible affinity for the CB1 receptor, rendering it devoid of psychotropic intoxication. Instead, CBC functions as a potent agonist of the Transient Receptor Potential Ankyrin 1 (TRPA1) channel and a modulator of endocannabinoid inactivation.[1]

This technical guide dissects the pharmacodynamics of CBC, specifically its role in adult neural stem progenitor cell (NSPC) viability, anti-inflammatory cytokine suppression, and gastrointestinal anti-tumor activity. Furthermore, we provide validated protocols for its isolation via flash chromatography and methodologies for assessing its neurogenic potential.

Chemical Profile & Pharmacodynamics[2]

Structural Integrity and Non-Psychoactivity

CBC is a C21 terpenophenolic compound. Its non-psychoactive nature is chemically predicated on its inability to induce the conformational changes in the CB1 receptor required for G-protein signaling associated with intoxication.

-

Molecular Formula: C21H30O2

-

Molecular Weight: 314.46 g/mol

-

Key Differentiator: Unlike CBD, which acts as a negative allosteric modulator of CB1, CBC primarily bypasses CB1, exerting effects through TRP channels and adenosine signaling.

Mechanism of Action: The TRP-Adenosine Axis

CBC’s therapeutic efficacy is driven by a multi-target mechanism. It does not merely bind to a receptor; it alters the bioelectric state of the cell through ion channel modulation and metabolic signaling.

-

TRPA1 Agonism: CBC is one of the most potent phytocannabinoid agonists of TRPA1. Activation leads to rapid desensitization of the channel, reducing nociceptive signaling and inflammation.

-

Adenosine Signaling: In neural pathways, CBC effects are blocked by A1 receptor antagonists, suggesting it increases intracellular ATP levels, which subsequently activates adenosine receptors to promote cell viability.[2]

-

Endocannabinoid Reuptake Inhibition: CBC inhibits the cellular uptake of Anandamide (AEA), effectively increasing the "endocannabinoid tone" without direct CB1 activation.

Visualization: CBC Signaling Cascade

The following diagram illustrates the dual-pathway activation of CBC in neural and immune cells.

Figure 1: Mechanistic pathway of CBC showing TRPA1 desensitization for analgesia and Adenosine/ATP mediation for neurogenesis.

Therapeutic Frontiers: Data & Applications

Neurogenesis and Neural Protection

Research indicates CBC positively influences the fate of adult Neural Stem Progenitor Cells (NSPCs).[2][3][4][5] Unlike many compounds that merely protect neurons, CBC actively directs differentiation.

-

Pro-Neurogenic: Increases the viability of NSPCs during the differentiation phase.

-

Astroglial Inhibition: Downregulates GFAP (glial fibrillary acidic protein), thereby inhibiting the formation of astrocytes. This is critical because reactive astrogliosis can impede neural repair after injury.[5]

-

Mechanism: Dependent on ERK1/2 phosphorylation and adenosine A1 signaling.

Anti-Inflammatory & Anti-Tumor Activity

In murine models of colitis (DNBS-induced) and edema (carrageenan-induced), CBC demonstrates efficacy comparable to NSAIDs but via non-COX pathways. In oncology, high-throughput screening has identified CBC as a potent inducer of necrosis in gastrointestinal cancer cells, correlated with its high Topological Polar Surface Area (TPSA) which facilitates membrane penetration.

Table 1: Comparative Therapeutic Targets of CBC

| Target System | Receptor/Marker | Effect Direction | Physiological Outcome |

| Nociception | TRPA1 | Agonist -> Desensitization | Reduced pain hypersensitivity |

| Inflammation | iNOS, COX-2 | Downregulation (↓) | Reduced edema and NO production |

| Cytokines | IL-1β, IL-6, IFN-γ | Downregulation (↓) | Suppression of cytokine storm |

| Neurogenesis | Nestin | Upregulation (↑) | Maintenance of stem cell viability |

| Gliogenesis | GFAP | Downregulation (↓) | Prevention of reactive astrogliosis |

| Oncology | GI Cancer Cells | Necrosis Induction | Tumor cell death (TPSA dependent) |

Experimental Protocols

Protocol A: Isolation of CBC via Flash Chromatography

Separating CBC from THC and CBD is technically challenging due to similar molecular weights (approx. 314 g/mol ) and lipophilicity. Standard silica methods often result in co-elution. The following protocol utilizes a reversed-phase strategy for high purity.

Reagents:

-

Crude Hemp Extract (Winterized, Decarboxylated)

-

Stationary Phase: C18 (Reversed-Phase) Silica[6]

-

Mobile Phase A: Water + 0.1% Formic Acid

-

Mobile Phase B: Methanol or Acetonitrile

Workflow Visualization:

Figure 2: Reversed-phase isolation workflow separating CBC from structurally similar cannabinoids.

Step-by-Step Methodology:

-

Preparation: Dissolve 10g of winterized extract in methanol (1:4 ratio). Filter through 0.45 µm PTFE membrane.

-

Equilibration: Equilibrate the C18 flash column with 3 column volumes (CV) of 70% Mobile Phase B.

-

Loading: Inject sample onto the column.

-

Elution Gradient:

-

0–5 min: Isocratic 70% B (Elutes polar terpenes).

-

5–15 min: Linear ramp to 85% B.

-

15–25 min: Isocratic 85% B. (CBD typically elutes here) .

-

25–35 min: Linear ramp to 90% B. (CBC elutes immediately after CBD, often overlapping if gradient is too steep) .

-

35+ min: Flush with 100% B (Elutes THC and waxes).

-

-

Collection: Collect fractions based on UV absorbance (220 nm and 280 nm). CBC has a distinct UV maxima compared to CBD.

-

Validation: Analyze fractions via HPLC-MS. Pool fractions with >95% CBC purity.

Protocol B: In Vitro NSPC Differentiation Assay

To verify the neurogenic properties of the isolated CBC.

-

Cell Culture: Isolate adult NSPCs from murine subventricular zone (SVZ). Maintain in serum-free medium supplemented with EGF and bFGF.

-

Differentiation Induction: Plate cells on poly-ornithine/laminin-coated coverslips. Switch to "B27 medium" (growth factor withdrawal) to induce differentiation.

-

Treatment: Treat cells with CBC (1 µM) or Vehicle (DMSO <0.1%).

-

Note: 1 µM is the established non-toxic efficacious dose.

-

-

Incubation: Incubate for 3–5 days.

-

ATP Quantification: Lyse a subset of cells and measure intracellular ATP using a fluorometric ATP assay kit.

-

Immunocytochemistry: Fix remaining cells and stain for:

-

Nestin: (Stem cell marker) – Expect Upregulation.

-

GFAP: (Astrocyte marker) – Expect Downregulation.

-

β-III Tubulin (Tubb3): (Neuronal marker) – Expect Upregulation.

-

Drug Development Considerations

-

Stability: CBC is susceptible to degradation into Cannabicyclol (CBL) upon exposure to light and heat. Formulations must be stored in amber glass and kept below 20°C.

-

Bioavailability: Like other cannabinoids, CBC is highly lipophilic (LogP > 5). Lipid-based delivery systems (nano-emulsions) are recommended to improve oral bioavailability.

-

Regulatory: As a non-psychoactive minor cannabinoid, CBC often faces fewer regulatory hurdles than THC, but extraction from Cannabis sativa L. requires adherence to local hemp/controlled substance regulations.

References

-

Izzo, A. A., et al. (2012). The cannabinoid TRPA1 agonist cannabichromene inhibits nitric oxide production in macrophages and ameliorates murine colitis.[7] British Journal of Pharmacology. Link

-

Shinjyo, N., & Di Marzo, V. (2013).[3] The effect of cannabichromene on adult neural stem/progenitor cells. Neurochemistry International. Link

-

Maione, S., et al. (2011). Non-psychoactive cannabinoids modulate the descending pathway of antinociception in anaesthetized rats through several mechanisms of action. British Journal of Pharmacology. Link

-

Udoh, M., et al. (2019). Cannabichromene is a potent TRPA1 agonist and desensitizer. British Journal of Pharmacology. Link

-

Cannabics Pharmaceuticals. (2020).[8][9] Cannabics Pharmaceuticals Study Shows Cannabinoids CBC and CBG Exhibit Anti-Tumor Properties on Gastrointestinal Cancer Cells.[8][10] PR Newswire. Link[8]

-

De Petrocellis, L., et al. (2011). Effects of cannabinoids and cannabinoid-enriched Cannabis extracts on TRP channels and endocannabinoid metabolic enzymes. British Journal of Pharmacology. Link

Sources

- 1. researchgate.net [researchgate.net]

- 2. The effect of cannabichromene on adult neural stem/progenitor cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. realmofcaring.org [realmofcaring.org]

- 4. mdpi.com [mdpi.com]

- 5. Cannabichromene, a Minor Cannabinoid with Major Upside | Project CBD [projectcbd.org]

- 6. chromatographyonline.com [chromatographyonline.com]

- 7. The cannabinoid TRPA1 agonist cannabichromene inhibits nitric oxide production in macrophages and ameliorates murine colitis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. drugtargetreview.com [drugtargetreview.com]

- 9. agilent.com [agilent.com]

- 10. Cannabics Pharmaceuticals Study Shows Cannabinoids CBC and CBG Exhibit Anti-Tumor Properties on Gastrointestinal Cancer Cells [prnewswire.com]

The Pharmacological Horizon of Cannabichromene (CBC): From TRP Channel Modulation to Neurogenic Potential

Executive Summary

While

This document provides a technical roadmap for researchers, detailing the mechanistic causality of CBC’s therapeutic effects in neurogenesis and analgesia, accompanied by self-validating experimental protocols.

Molecular Pharmacology: The Non-Canonical Pathway

Unlike THC, CBC exhibits poor affinity for the CB1 receptor (

Primary Targets

-

TRPA1 & TRPV1 (Transient Receptor Potential Channels): CBC is a potent agonist of TRPA1 and, to a lesser extent, TRPV1.

-

CB2 Receptor: CBC acts as a selective CB2 agonist (

), recruiting -

Endocannabinoid Reuptake Inhibition: CBC inhibits the cellular uptake of Anandamide (AEA), indirectly boosting endogenous cannabinoid signaling (the "Entourage Effect").

Comparative Pharmacodynamics

| Target Receptor | Interaction Type | Functional Outcome | Reference |

| TRPA1 | Potent Agonist | Desensitization (Analgesia), Anti-inflammation | [Maione et al., 2011] |

| TRPV1 | Moderate Agonist | Desensitization (Analgesia) | [De Petrocellis et al., 2011] |

| CB2 | Selective Agonist | Immune modulation, Hyperpolarization | [Udoh et al., 2016] |

| CB1 | Low Affinity | Non-intoxicating profile | [Izzo et al., 2012] |

| AEA Transporter | Inhibitor | Increased synaptic Anandamide | [DeLong et al., 2010] |

Neurogenesis: The Shinjyo Mechanism

One of the most distinguishing properties of CBC is its ability to influence the fate of Adult Neural Stem/Progenitor Cells (NSPCs). Research indicates CBC promotes the viability of NSPCs while inhibiting their differentiation into astroglia (astrocytes), effectively biasing the system toward neuronal differentiation .

Signaling Pathway Visualization

The following diagram illustrates the hypothesized pathway where CBC elevates intracellular ATP and adenosine, activating A1 receptors to drive neurogenic viability.

Figure 1: CBC-mediated signaling pathway in Neural Stem/Progenitor Cells (NSPCs) highlighting the adenosine-dependent mechanism (Shinjyo et al., 2013).[7]

Validated Experimental Protocols

To ensure reproducibility, the following protocols synthesize methodologies from key literature (Shinjyo et al., 2013; Maione et al., 2011).

In Vitro Protocol: NSPC Viability Assay

Objective: Quantify the effect of CBC on the viability and differentiation of neural stem cells.

-

Cell Isolation: Harvest NSPCs from the subventricular zone (SVZ) of adult C57BL/6 mice.

-

Culture Conditions: Maintain in serum-free medium supplemented with EGF (20 ng/mL) and bFGF (20 ng/mL) to form neurospheres.

-

Differentiation Induction: Dissociate neurospheres and plate on poly-L-ornithine/laminin-coated wells. Withdraw EGF/bFGF and add 1% FBS to induce differentiation.

-

CBC Treatment:

-

Experimental Group: Treat cells with CBC (

) dissolved in DMSO. -

Control Group: Vehicle (DMSO < 0.1%).

-

Duration: Incubate for 48–72 hours.

-

-

Viability Quantification (ATP Assay):

-

Use a luciferin-luciferase based ATP assay (e.g., CellTiter-Glo).

-

Causality Check: Higher ATP levels correlate with increased metabolic viability and adenosine signaling potential.[2]

-

-

Differentiation Analysis: Perform immunocytochemistry for Nestin (progenitor marker), **

-III tubulin** (neuronal marker), and GFAP (astrocyte marker).-

Expected Result: CBC treatment should show

Nestin/

-

In Vivo Protocol: Antinociceptive Tail-Flick Assay

Objective: Assess central analgesic activity via TRP channel desensitization.

Workflow Visualization:

Figure 2: Workflow for the Tail-Flick Latency Assay. MPE = (PostDrug Latency - Baseline) / (Cutoff - Baseline) × 100.

Step-by-Step Methodology:

-

Animal Prep: Use male ICR mice (20-25g). Acclimatize to the testing room for 30 minutes.

-

Baseline: Measure baseline latency for tail withdrawal from a radiant heat source. Reject animals with baseline <2s or >5s.

-

Administration: Administer CBC (10–20 mg/kg, i.p.) or Vehicle (1:1:18 mixture of ethanol:Tween 80:saline).

-

Testing: Re-measure latency at 30, 60, and 90 minutes post-injection.

-

Validation: A significant increase in latency indicates central antinociception. If TRPA1 antagonists (e.g., HC-030031) block this effect, the mechanism is confirmed.

References

-

DeLong, G. T., et al. (2010). Pharmacological evaluation of the natural constituent of Cannabis sativa, cannabichromene and its modulation by Δ9-tetrahydrocannabinol. Drug and Alcohol Dependence.

-

Maione, S., et al. (2011). Non-psychoactive cannabinoids modulate the descending pathway of antinociception in anaesthetized rats through several mechanisms of action. British Journal of Pharmacology.[7][8]

-

Izzo, A. A., et al. (2012). Inhibitory effect of cannabichromene, a major non-psychotropic cannabinoid extracted from Cannabis sativa, on inflammation-induced hypermotility in mice.[8] British Journal of Pharmacology.[7][8]

-

Shinjyo, N., & Di Marzo, V. (2013). The effect of cannabichromene on adult neural stem/progenitor cells.[2][9][10] Neurochemistry International.[7][9][10]

-

Udoh, M., et al. (2016). Cannabichromene is a cannabinoid CB2 receptor agonist. British Journal of Pharmacology.[7][8]

-

Sepulveda, D. E., et al. (2023). Antinociceptive Effects of Cannabichromene (CBC) in Mice: Insights from von Frey, Tail-Flick, Formalin, and Acetone Tests.[11][12] Biomedicines.

Sources

- 1. A potential role for cannabichromene in modulating TRP channels during acute respiratory distress syndrome - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The effect of cannabichromene on adult neural stem/progenitor cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Antinociceptive, anti-inflammatory, and anti-dysmenorrheal activities of aerial parts of Cannabis sativa L. from the sub-middle region of the Vale do São Francisco - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Cannabinoid Ligands Targeting TRP Channels - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Frontiers | Cannabinoid Ligands Targeting TRP Channels [frontiersin.org]

- 6. Cannabichromene is a cannabinoid CB2 receptor agonist - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Cannabichromene Induces Neuronal Differentiation in NSC-34 Cells: Insights from Transcriptomic Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. uprootedconcepts.com [uprootedconcepts.com]

- 10. Cannabichromene, a Minor Cannabinoid with Major Upside | Project CBD [projectcbd.org]

- 11. Antinociceptive Effects of Cannabichromene (CBC) in Mice: Insights from von Frey, Tail-Flick, Formalin, and Acetone Tests - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Antinociceptive Effects of Cannabichromene (CBC) in Mice: Insights from von Frey, Tail-Flick, Formalin, and Acetone Tests - PMC [pmc.ncbi.nlm.nih.gov]

Introduction to Cannabichromene for neuroscience researchers

[1]

Executive Summary

Cannabichromene (CBC) represents a non-psychotropic phytocannabinoid with a distinct pharmacological profile dominated by Transient Receptor Potential (TRP) channel modulation rather than direct CB1/CB2 receptor affinity. For neuroscience researchers, CBC offers a novel mechanism for inducing adult neurogenesis and modulating neuroinflammation via non-canonical pathways. This guide synthesizes the mechanistic grounding, experimental protocols, and formulation challenges required to integrate CBC into neuro-therapeutic development pipelines.

Part 1: Pharmacological Profile & Mechanism of Action

Receptor Affinity and Signaling

Unlike

-

TRPA1 Agonism: CBC is a potent agonist of the Transient Receptor Potential Ankyrin 1 (TRPA1) channel (

).[1] Activation triggers calcium influx, followed by rapid desensitization, leading to analgesic and anti-inflammatory downstream effects. -

Endocannabinoid Reuptake Inhibition: CBC inhibits the cellular uptake of Anandamide (AEA), indirectly enhancing endocannabinoid tone (the "Entourage Effect").

-

Adenosine Signaling: In neural stem cells, CBC elevates intracellular ATP levels, subsequently activating adenosine A1 receptors to drive viability and differentiation.

Mechanistic Visualization

The following diagram illustrates the dual-pathway mechanism of CBC in neural tissues: direct TRP channel modulation and indirect adenosine signaling.

Figure 1: Dual mechanistic pathways of CBC. Pathway A (Red) depicts TRPA1-mediated calcium signaling. Pathway B (Green/Yellow) depicts the ATP-Adenosine axis driving neurogenesis.

Part 2: Neurogenic and Neuroprotective Properties

Modulation of Neural Stem/Progenitor Cells (NSPCs)

Research indicates CBC positively influences the fate of adult NSPCs.[2][3][4] Crucially, it inhibits astroglial differentiation (reduction in GFAP+) while maintaining NSPC viability, thereby shifting the balance toward neuronal lineages. This is critical for regenerative medicine, where reactive gliosis often impedes repair.

Comparative Efficacy Data

The table below contrasts CBC with other cannabinoids in the context of neuro-assays.

| Feature | Cannabichromene (CBC) | Cannabidiol (CBD) | |

| Primary Target | TRPA1 / TRPV1 | 5-HT1A / PPAR | CB1 / CB2 |

| NSPC Viability | High (via ATP/Adenosine) | Moderate | Variable (Biphasic) |

| Differentiation | Promotes Neuronal; Inhibits Glial | Promotes Neuronal | Mixed |

| Psychotropy | Non-Psychotropic | Non-Psychotropic | Psychotropic |

| Solubility | Low (Lipophilic) | Low (Lipophilic) | Low (Lipophilic) |

Part 3: Experimental Protocols for Neuroscience

Protocol A: In Vitro NSPC Differentiation Assay

Objective: To quantify the effect of CBC on neural stem cell fate specification. Validation: Shinjyo et al. (2013) established this protocol demonstrating CBC-induced ATP upregulation.

Reagents:

-

Mouse NSPCs (isolated from SVZ or SGZ).

-

Differentiation Medium: Neurobasal medium + B27 supplement (w/o EGF/bFGF).

-

CBC Stock: 10 mM in DMSO (Store at -20°C, light protected).

Step-by-Step Methodology:

-

Expansion: Culture NSPCs as neurospheres in growth medium (EGF/bFGF) until passage 3-5.

-

Seeding: Dissociate neurospheres and plate at

cells/cm² on poly-L-ornithine/laminin-coated coverslips. -

Treatment:

-

Control: 0.1% DMSO.

-

Experimental: CBC (1

M - 10 -

Duration: 3 to 7 days (depending on marker expression kinetics).

-

-

Analysis (Day 3-7):

-

ATP Assay: Lyse cells and measure intracellular ATP using a luciferin-luciferase bioluminescence assay.

-

Immunocytochemistry: Fix cells (4% PFA). Stain for:

-

Nestin (Progenitor marker).

- -Tubulin III (Neuronal marker).

-

GFAP (Astroglial marker).

-

-

-

Data Interpretation: Successful neurogenic induction is defined by

ATP,

Protocol B: In Vivo Anti-Inflammatory Model

Objective: Assess neuroinflammation modulation via TRPA1. Model: LPS-stimulated macrophage or Carrageenan-induced edema (surrogate for neuro-inflammatory signaling).

-

Administration: CBC is highly lipophilic. Formulate in a vehicle of 1:1:18 (Ethanol:Cremophor:Saline) or use a nano-emulsion.

-

Dosing: Effective range is typically 10–20 mg/kg (i.p.).

-

Readout: Measure serum/tissue levels of IL-1

, IL-6, and Nitric Oxide (NO).

Experimental Workflow Visualization

Figure 2: Workflow for validating CBC-induced neurogenesis in vitro.

Part 4: Drug Development Considerations

Solubility and Formulation

CBC is a Class II drug (Biopharmaceutics Classification System) with high permeability but poor water solubility.

-

Challenge: Precipitation in aqueous buffers (PBS/Media) leads to inconsistent dosing in vitro.

-

Solution: Use BSA (Bovine Serum Albumin) conjugation or cyclodextrin complexes for in vitro stability. For in vivo, lipid-based nanocarriers (e.g., Soluplus® micelles) significantly enhance bioavailability compared to standard oil solutions.

Stability

CBC is susceptible to degradation by light and heat, converting to cannabicyclol (CBL).

-

Storage: -20°C in amber glass.

-

Handling: Perform experiments under low-light conditions where possible.

References

-

Shinjyo, N., & Di Marzo, V. (2013). The effect of cannabichromene on adult neural stem/progenitor cells.[2][3][4][5] Neurochemistry International, 63(5), 432–437.

-

De Petrocellis, L., et al. (2011). Cannabinoid actions at TRPV channels: effects on TRPV3 and TRPV4 and their potential relevance to gastrointestinal inflammation. Acta Physiologica, 204(2), 255-266.

-

Maione, S., et al. (2011). Non-psychoactive cannabinoids modulate the descending pathway of antinociception in anaesthetized rats through several mechanisms of action. British Journal of Pharmacology, 162(3), 584–596.[6]

-

Izzo, A. A., et al. (2012). Inhibitory effect of cannabichromene, a major non-psychotropic cannabinoid extracted from Cannabis sativa, on inflammation-induced hypermotility in mice. British Journal of Pharmacology, 166(4), 1444–1460.

-

Khodadadi, H., et al. (2021). A potential role for cannabichromene in modulating TRP channels during acute respiratory distress syndrome. Journal of Cannabis Research, 3, 45.

Sources

- 1. The Potential of Cannabichromene (CBC) as a Therapeutic Agent - PMC [pmc.ncbi.nlm.nih.gov]

- 2. realmofcaring.org [realmofcaring.org]

- 3. The effect of cannabichromene on adult neural stem/progenitor cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Cannabichromene, a Minor Cannabinoid with Major Upside | Project CBD [projectcbd.org]

- 5. uprootedconcepts.com [uprootedconcepts.com]

- 6. A potential role for cannabichromene in modulating TRP channels during acute respiratory distress syndrome - PMC [pmc.ncbi.nlm.nih.gov]

Mechanistic Foundations of Cannabichromene (CBC) Analgesia: A Technical Guide

Executive Summary

Cannabichromene (CBC) represents a pivotal non-psychoactive phytocannabinoid with a distinct analgesic profile driven by unique interactions with Transient Receptor Potential Ankyrin 1 (TRPA1) channels and Cannabinoid Receptor Type 2 (CB2).[1][2] Unlike

Pharmacological Mechanism of Action

The analgesic efficacy of CBC is multimodal, distinct from the classical CB1-mediated pathways of THC. The primary mechanisms involve the modulation of ionotropic TRP channels and G-protein coupled receptors (GPCRs).

TRPA1 Agonism and Desensitization

CBC is a potent agonist of the TRPA1 channel, a key sensor of noxious chemical, mechanical, and cold stimuli.

-

Activation: CBC binds to TRPA1, initially causing an influx of

. -

Desensitization: Prolonged or high-concentration exposure leads to rapid and sustained desensitization of the channel. This "silencing" of TRPA1 reduces the excitability of nociceptors (C-fibers) in response to inflammatory mediators like bradykinin and mustard oil.

-

Data: In vitro calcium imaging reveals that CBC activates TRPA1 with an efficacy approximately 50% of the maximal response to cinnamaldehyde (a reference TRPA1 agonist).

Selective CB2 Receptor Agonism

Recent enantiomer-specific studies have clarified CBC's interaction with the endocannabinoid system:

-

Selectivity: The (-)-CBC enantiomer is a selective CB2 agonist (

), whereas (+)-CBC is largely inactive at CB2.[3][4][5] -

Signaling: Activation of CB2 on immune cells (macrophages, microglia) triggers

pathways, inhibiting adenylyl cyclase and reducing downstream pro-inflammatory cytokine release (e.g., IL-6, TNF-

Adenosine Signaling

CBC’s antinociceptive effects are partially blocked by selective adenosine A1 receptor antagonists. This suggests CBC may inhibit the cellular uptake of endocannabinoids (like anandamide), indirectly increasing local adenosine tone or modulating A1-CB1 heteromeric signaling complexes.

Visualization: CBC Signaling Pathway

The following diagram illustrates the dual-pathway mechanism of CBC in a nociceptive neuron and an immune cell.

Figure 1: Dual mechanistic pathway of CBC involving TRPA1 desensitization in neurons and CB2-mediated anti-inflammatory signaling in immune cells.

Preclinical Efficacy & Experimental Workflows

Research has validated CBC's efficacy across three distinct pain modalities:

-

Neuropathic Pain (Chemotherapy-Induced): CBC reverses mechanical allodynia in Cisplatin-induced peripheral neuropathy (CIPN) models.[6]

-

Inflammatory Pain (Formalin Test): CBC is effective in both the acute (Phase 1) and inflammatory (Phase 2) phases, likely due to the TRPA1/CB2 synergy.

-

Thermal Hyperalgesia (Tail-Flick): CBC increases latency to tail withdrawal, comparable to NSAIDs like indomethacin.

Visualization: In Vivo Experimental Workflow

The following workflow outlines the standard protocol for assessing CBC efficacy in a neuropathic pain model.

Figure 2: Standardized experimental workflow for evaluating CBC antinociception in murine models.

Detailed Experimental Protocols

Protocol A: In Vitro TRPA1 Calcium Imaging

Purpose: To quantify the potency (

-

Cell Line Preparation: Use HEK-293 cells stably transfected with human TRPA1 (hTRPA1).

-

Dye Loading:

-

Incubate cells with a calcium-sensitive dye (e.g., Fluo-4 AM, 4

) for 30-45 minutes at 37°C in the dark. -

Wash cells

with assay buffer (HBSS + 20 mM HEPES) to remove extracellular dye.

-

-

Baseline Recording: Measure baseline fluorescence (

) for 30 seconds. -

CBC Application:

-

Add CBC (dissolved in DMSO, final concentration 0.1 – 100

) to the wells. -

Control: Use Cinnamaldehyde (100

) as a positive control for

-

-

Data Acquisition: Record fluorescence (

) every 2 seconds for 5 minutes. -

Desensitization Check: After the initial response plateaus/declines, apply a saturating dose of Cinnamaldehyde. A reduced response compared to naïve cells indicates desensitization.

-

Analysis: Calculate

. Plot dose-response curves to determine

Protocol B: In Vivo Formalin Test (Inflammatory Pain)

Purpose: To assess CBC efficacy in acute (C-fiber) and tonic (inflammatory) pain.

-

Acclimation: Place mice (C57BL/6) in transparent Plexiglass chambers for 20-30 minutes to minimize stress-induced analgesia.

-

Drug Administration:

-

Test Group: CBC (20 mg/kg, i.p.) in vehicle (1:1:18 DMSO:Tween80:Saline).

-

Control Group: Vehicle only.

-

Timing: Administer 60 minutes prior to formalin injection.

-

-

Induction: Inject 10-20

of 2.5% formalin solution subcutaneously into the dorsal surface of the right hind paw. -

Observation: Immediately return the mouse to the chamber.

-

Scoring (Bins of 5 min):

-

Phase 1 (0-15 min): Record time spent licking/biting the injected paw (Acute nociception).

-

Phase 2 (15-60 min): Record time spent licking/biting (Inflammatory/Central sensitization).

-

-

Quantification: Calculate the Area Under the Curve (AUC) for Phase 1 and Phase 2. CBC typically shows significant reduction in Phase 2 .

Comparative Potency & Data Synthesis

The following table summarizes the quantitative pharmacological profile of CBC compared to other cannabinoid ligands.

| Receptor / Target | Parameter | Value | Comparison / Note |

| CB2 Receptor | (-)-CBC is a selective agonist; (+)-CBC is inactive.[3][4][5] | ||

| CB2 Receptor | Efficacy | ~60% | Partial agonist relative to CP55,940.[3][4] |

| TRPA1 Channel | Activation | ~50% | Potent activator leading to rapid desensitization. |

| CB1 Receptor | Affinity ( | Low / >10 | Negligible psychotropic activity compared to THC. |

| TRPM8 | > 40 | Low potency antagonist; minimal effect on cold sensation. |

Key Insight: The lack of CB1 affinity combined with robust TRPA1/CB2 activity positions CBC as a prime candidate for "non-intoxicating" pain management, particularly where inflammation is a driver.

References

-

Raup-Konsavage, W. M., et al. (2023). Antinociceptive Effects of Cannabichromene (CBC) in Mice: Insights from von Frey, Tail-Flick, Formalin, and Acetone Tests.[6] Biomedicines.[6][7][8]

-

Udoh, M., et al. (2019). Cannabichromene is a cannabinoid CB2 receptor agonist.[3][4][5][6][9][10] British Journal of Pharmacology.[6][9]

-

Maione, S., et al. (2011). Non-psychoactive cannabinoids modulate the descending pathway of antinociception in anaesthetized rats through several mechanisms of action. British Journal of Pharmacology.[6][9]

-

De Petrocellis, L., et al. (2011). Effects of cannabinoids and cannabinoid-enriched Cannabis extracts on TRP channels and endocannabinoid metabolic enzymes. British Journal of Pharmacology.[6][9]

-

Stone, N. L., et al. (2023). Activation of cannabinoid CB2 receptors by (−)-cannabichromene but not (+)-cannabichromene.[3][4][5] bioRxiv.

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. biorxiv.org [biorxiv.org]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. egrove.olemiss.edu [egrove.olemiss.edu]

- 7. biorxiv.org [biorxiv.org]

- 8. mdpi.com [mdpi.com]

- 9. Cannabichromene is a cannabinoid CB2 receptor agonist | bioRxiv [biorxiv.org]

- 10. researchgate.net [researchgate.net]

Technical Guide: Cannabichromene (CBC) Modulation of Anandamide Signaling

Executive Summary

Cannabichromene (CBC) acts as a unique modulator of the Endocannabinoid System (ECS), distinct from the direct CB1 agonism of

This guide details the specific molecular mechanisms by which CBC elevates synaptic AEA levels, contrasting its efficacy with other phytocannabinoids. It provides validated experimental protocols for quantifying AEA uptake inhibition, emphasizing the critical distinction between transport blockade and enzymatic hydrolysis (FAAH) inhibition.

Mechanistic Foundation: The "Entourage" Amplifier

To understand CBC's role, one must isolate the lifecycle of Anandamide. Unlike classical neurotransmitters stored in vesicles, AEA is synthesized on-demand and degraded rapidly. CBC intervenes at the termination phase of this lifecycle.

The Uptake Inhibition Mechanism

AEA signaling is terminated by two coupled processes:

-

Anandamide Cellular Uptake (ACU): Transport of AEA from the extracellular space into the cytosol.

-

Hydrolysis: Degradation by Fatty Acid Amide Hydrolase (FAAH) into arachidonic acid and ethanolamine.

CBC functions primarily as an ACU Inhibitor. By blocking the transport mechanism (putatively the Endocannabinoid Membrane Transporter or EMT), CBC prevents AEA from reaching intracellular FAAH. This results in an accumulation of extracellular AEA, which then continues to activate surface receptors (CB1, CB2, TRPV1).

Critical Distinction: Unlike CBD, which inhibits both FAAH and uptake (with varying potency), CBC is a potent uptake inhibitor but a weak/negligible FAAH inhibitor. This makes CBC a precise tool for studying transport-mediated endocannabinoid tone.

Dual-Action Signaling Pathway

CBC does not rely solely on AEA elevation. It possesses intrinsic activity at non-cannabinoid receptors, specifically TRPA1 (Transient Receptor Potential Ankyrin 1).

-

Indirect Pathway: CBC

Blocks AEA Uptake -

Direct Pathway: CBC

Agonism of TRPA1 (Potent) and CB2 (Selective Agonist).

Figure 1: CBC exerts a dual effect: directly activating TRPA1/CB2 and indirectly enhancing AEA signaling by blocking its uptake transporter (EMT), preventing degradation by FAAH.

Comparative Pharmacodynamics[1]

The following data consolidates findings from key studies (De Petrocellis et al., Ligresti et al., Udoh et al.) to benchmark CBC against major cannabinoids.

Table 1: Comparative Inhibitory and Agonist Potency

| Compound | AEA Uptake Inhibition (ACU) | FAAH Inhibition | TRPA1 Activity | CB2 Affinity |

| CBC | High Potency (IC50 ~10-20 | Low / Negligible | Potent Agonist (EC50 ~0.5 | Selective Agonist |

| CBD | Moderate Potency | Moderate Inhibitor | Agonist | Inverse Agonist / Low Affinity |

| THC | Low Potency | Inactive | Weak/Inactive | Partial Agonist |

Note on Data: While CBD is often touted for FAAH inhibition, CBC is frequently cited as superior or equipotent in uptake assays depending on the cell line (e.g., RBL-2H3 vs. MCF-7).

Experimental Methodologies

To validate CBC's effect on AEA uptake, researchers must use a radioligand accumulation assay. The following protocol is optimized for RBL-2H3 cells (Rat Basophilic Leukemia), the gold standard for endocannabinoid transport studies due to their high expression of ACU machinery.

Protocol: [3H]-Anandamide Uptake Assay

Objective: Quantify the IC50 of CBC against AEA transport without confounding factors from FAAH hydrolysis.

Reagents:

-

Radioligand: [Ethanolamine-1-3H]-Anandamide (Specific Activity: 60 Ci/mmol).

-

Inhibitor: Purified CBC (>98%).

-

FAAH Inhibitor (Control): URB597 (to ensure we measure transport, not metabolism).

-

Vehicle: DMSO (Final concentration <0.1%).

-

Wash Buffer: PBS + 0.1% BSA (Fatty Acid Free). Critical: BSA is required to scavenge sticky lipophilic cannabinoids from plasticware.

Workflow Steps:

-

Cell Preparation: Seed RBL-2H3 cells in 24-well plates. Grow to 80% confluence.

-

Pre-Incubation:

-

Wash cells with warm PBS.

-

Incubate with URB597 (1

M) for 15 minutes. Reasoning: This blocks intracellular FAAH. If FAAH is active, it creates a "sink" that artificially accelerates uptake. Blocking it isolates the transport step.

-

-

Treatment:

-

Add CBC at varying concentrations (0.1

M – 100 -

Immediately add [3H]-AEA (final concentration 100 nM).

-

-

Uptake Phase: Incubate for exactly 15 minutes at 37°C.

-

Control: Perform a parallel set at 4°C. Transport is temperature-dependent; 4°C data represents non-specific binding, not active transport.

-

-

Termination:

-

Aspirate medium rapidly.

-

Wash 3x with ice-cold PBS + 0.1% BSA.

-

-

Lysis & Counting:

-

Lyse cells with 0.1M NaOH or 0.5% Triton X-100.

-

Transfer lysate to scintillation vials with cocktail.

-

Measure CPM (Counts Per Minute) via Liquid Scintillation Counter.

-

Data Analysis Logic

Calculate Specific Uptake using the formula:

Figure 2: Step-by-step workflow for the [3H]-AEA Uptake Assay. Note the parallel 4°C control to subtract passive binding.

Therapeutic Implications

The ability of CBC to inhibit AEA uptake without completely blocking FAAH offers a distinct pharmacological profile compared to FAAH inhibitors (which often fail in clinical trials due to off-target effects or lack of efficacy).

-

Analgesia: By elevating synaptic AEA, CBC enhances CB1-mediated analgesia. Simultaneously, its direct agonism of CB2 and TRPA1 (desensitization phase) targets inflammatory pain.

-

Oncology: High concentrations of AEA are cytotoxic to tumor cells. CBC's blockade of uptake can locally elevate AEA to apoptotic levels in the tumor microenvironment (Ligresti et al., 2006).

-

Gastrointestinal Inflammation: CBC normalizes hypermotility in murine models of intestinal inflammation. This effect is linked to the interplay between TRPA1 activation and AEA elevation (Izzo et al., 2012).

References

-

De Petrocellis, L., et al. (2011). Effects of cannabinoids and cannabinoid-enriched Cannabis extracts on TRP channels and endocannabinoid metabolic enzymes.[1][2][3] British Journal of Pharmacology, 163(7), 1479–1494.

-

Ligresti, A., et al. (2006). Antitumor activity of plant cannabinoids with emphasis on the effect of cannabidiol on human breast carcinoma.[4] Journal of Pharmacology and Experimental Therapeutics, 318(3), 1375-1387.

-

Udoh, M., et al. (2019). Cannabichromene is a cannabinoid CB2 receptor agonist.[5][6] British Journal of Pharmacology, 176(23), 4537-4547.

-

Izzo, A. A., et al. (2012). Inhibitory effect of cannabichromene, a major non-psychotropic cannabinoid extracted from Cannabis sativa, on inflammation-induced hypermotility in mice. British Journal of Pharmacology, 166(4), 1444-1460.

Sources

- 1. De Petrocellis, L., Ligresti, A., Moriello, A.S., et al. (2011) Effects of Cannabinoids and Cannabinoid-Enriched Cannabis Extracts on TRP Channels and Endocannabinoid Metabolic Enzymes. British Journal of Pharmacology, 163, 1479-1494. - References - Scientific Research Publishing [scirp.org]

- 2. Effects of cannabinoids and cannabinoid-enriched Cannabis extracts on TRP channels and endocannabinoid metabolic enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Terpenes and Lipids of the Endocannabinoid and Transient-Receptor-Potential-Channel Biosignaling Systems - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The antitumor activity of plant-derived non-psychoactive cannabinoids - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

Technical Deep Dive: Cannabichromene (CBC) Structure & Stereochemistry

[1]

Executive Summary

Cannabichromene (CBC) represents a pivotal non-psychoactive phytocannabinoid, structurally distinct from the tetrahydrocannabinol (THC) and cannabidiol (CBD) families due to its chromene (benzopyran) core.[1] While historically overshadowed by its isomers, CBC is gaining traction in pharmaceutical research for its unique interaction with TRP channels (TRPA1, TRPV3/4) and potential anti-inflammatory properties.

This guide provides a rigorous analysis of CBC’s chemical architecture, focusing on the absolute configuration of its natural enantiomer, the stereochemical fidelity of its biosynthetic pathway, and the photochemical instability that leads to Cannabicyclol (CBL).

Chemical Identity and Structural Architecture

CBC is defined by a chromene ring system—specifically a 2,2-disubstituted-2H-chromene —fused to a pentyl-substituted resorcinol moiety. Unlike the dibenzopyran ring of THC, the CBC core retains a single pyran ring with a distinct conjugated double bond system.

Nomenclature and Constants

| Parameter | Detail |

| IUPAC Name | 2-methyl-2-(4-methylpent-3-enyl)-7-pentylchromen-5-ol |

| Chemical Formula | C₂₁H₃₀O₂ |

| Molecular Weight | 314.47 g/mol |

| CAS Number | 20675-51-8 (Natural (-)-isomer) |

| Chiral Center | C2 (Pyran ring numbering) |

Structural Analysis

The molecule consists of three distinct pharmacophores:

-

Chromene Core: A benzopyran ring containing an endocyclic double bond (

). This system is highly susceptible to electrocyclic ring-opening/closing. -

Pentyl Side Chain: Attached at the C7 position (monoterpene numbering) or C3' (resorcinol numbering), providing lipophilicity essential for membrane intercalation.

-

Prenyl/Isoprenyl Tail: A 4-methylpent-3-enyl chain attached at the C2 chiral center.

Stereochemistry: The Enantiomeric Debate

The stereochemistry of natural CBC has been a subject of historical ambiguity, often described as a racemic mixture in early literature. Modern chiral stationary phase chromatography and X-ray crystallography have resolved this.

Absolute Configuration

Natural CBC is scalemic , meaning it exists as a mixture of enantiomers but is not purely racemic.[2]

-

Dominant Enantiomer: (-)-(R)-Cannabichromene .

-

Chiral Center: The C2 carbon of the pyran ring.

-

Evidence: The absolute configuration was definitively assigned as (R) by converting natural CBC into a crystalline analog of Cannabicyclol (CBL) and performing X-ray crystallography, alongside chiroptical (CD) correlation.[3][4][5]

Mechanism of Racemization

While enzymatic synthesis yields a pure enantiomer, CBC is prone to racemization during extraction or storage. This occurs via a reversible electrocyclic ring-opening to an achiral quinone methide intermediate. Upon ring re-closure, the chiral center at C2 is reformed, potentially leading to a racemic mixture if thermodynamic control prevails over kinetic control.

Biosynthetic Pathway and Enzymatic Control

In Cannabis sativa, CBC is not a degradation product but a primary cannabinoid synthesized directly from the central precursor Cannabigerolic Acid (CBGA).

The CBCA Synthase Mechanism

The enzyme CBCA Synthase (an FAD-dependent oxidoreductase) catalyzes the oxidative cyclization of CBGA.[6] Unlike THCA synthase, which forms a third ring, CBCA synthase facilitates the formation of the chromene ring via abstraction of a hydride from the C1 position of the geranyl moiety.

Pathway Visualization

The following diagram illustrates the enzymatic flow from the hexanoyl-CoA precursor to the final decarboxylated product.

Figure 1: Biosynthetic pathway of Cannabichromene from CBGA precursors.[6]

Degradation and Isomerization: The CBL Pathway

A critical stability concern for CBC formulations is its susceptibility to a photochemical [2+2] cycloaddition.

Formation of Cannabicyclol (CBL)

Upon exposure to UV light, the C3-C4 double bond of the chromene ring and the C'3-C'4 double bond of the prenyl side chain undergo an intramolecular cycloaddition. This forms a tetracyclic bridge, resulting in Cannabicyclol (CBL) .

-

Reaction Type: Intramolecular [2+2] Photocycloaddition.

-

Stereochemical Retention: The configuration of the chiral centers in CBL is dictated by the stereochemistry of the parent CBC. (R)-CBC yields (R)-CBL.

Degradation Logic Flow

Figure 2: Photochemical degradation pathway of CBC to CBL.

Analytical Characterization

Accurate identification of CBC requires distinguishing it from isomeric cannabinoids (like CBD) using NMR spectroscopy. The chromene double bond protons are diagnostic.

Diagnostic NMR Signals (CDCl₃)

The following data represents typical chemical shifts for natural CBC.

| Position | Proton (¹H) δ (ppm) | Multiplicity | Carbon (¹³C) δ (ppm) | Assignment Notes |

| H-3 | 6.62 | d, J = 10.0 Hz | 127.3 | Chromene vinyl proton (deshielded) |

| H-4 | 5.50 | d, J = 10.0 Hz | 116.8 | Chromene vinyl proton |

| H-1'' | 1.60 - 1.80 | m | 41.5 | Methylene adjacent to chiral center |

| Me-2 | 1.40 | s | 26.2 | Methyl group on chiral C2 |

| H-3''' | 5.10 | t | 124.6 | Side chain olefinic proton |

| Ar-H | 6.13 / 6.26 | s (broad) | 107.8 / 109.2 | Aromatic protons (resorcinol ring) |

Note: Shifts may vary slightly based on concentration and temperature. Data synthesized from high-field NMR studies of natural isolates.

Synthetic Considerations

Total synthesis of CBC typically involves the condensation of Olivetol and Citral in the presence of a base (e.g., pyridine) or ethylenediamine diacetate.

-

Challenge: This biomimetic route yields racemic (±)-CBC .

-

Resolution: Separation of the (R) and (S) enantiomers requires Chiral HPLC (e.g., Amylose-1 columns) or chiral supercritical fluid chromatography (SFC).

References

-

Agua, A. R., et al. (2021).[3] Cannabichromene Racemization and Absolute Stereochemistry Based on a Cannabicyclol Analog. Journal of Natural Products. Link

-

Morimoto, S., et al. (1998).[7] Purification and characterization of cannabichromenic acid synthase from Cannabis sativa. Phytochemistry. Link

-

Choi, Y. H., et al. (2004). NMR Assignments of the Major Cannabinoids and Cannabiflavonoids Isolated from Flowers of Cannabis sativa. Phytochemical Analysis. Link

-

Dadiotis, E., et al. (2024). A Simple Chiral 1H NMR Method for the Discrimination of (R)- and (S)-Cannabichromene in Complex Natural Mixtures. Journal of Natural Products. Link

-

Gaoni, Y., & Mechoulam, R. (1966). Cannabichromene, a new active principle in hashish. Chemical Communications. Link

Sources

- 1. What is Cannabichromene (CBC) | Benefits & Uses [mcnutraceuticals.com]

- 2. researchgate.net [researchgate.net]

- 3. escholarship.org [escholarship.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. semanticscholar.org [semanticscholar.org]

- 6. uniprot.org [uniprot.org]

- 7. Cannabichromenic acid - Wikipedia [en.wikipedia.org]

Methodological & Application

Quantification of Cannabichromene (CBC) in Cannabis sativa: High-Fidelity HPLC-DAD and LC-MS/MS Protocols

Executive Summary & Scientific Context

Cannabichromene (CBC) is a non-intoxicating phytocannabinoid synthesized from cannabigerolic acid (CBGA) via cannabichromene synthase. While historically overshadowed by THC and CBD, CBC is gaining significant traction in drug development due to its potential anti-inflammatory, analgesic, and neurogenic properties.

The Analytical Challenge: Quantifying CBC presents unique challenges compared to major cannabinoids:

-

Isomeric Confusion: CBC (MW 314.46 g/mol ) is a structural isomer of THC and CBD. Mass spectrometry alone cannot differentiate them without rigorous chromatographic separation.

-

Thermal Instability: Unlike CBD, CBC is highly susceptible to thermal degradation. In the heated inlet of a Gas Chromatograph (GC), CBC cyclizes to form Cannabicyclol (CBL) . Consequently, GC methods often yield falsely low CBC values and artificially high CBL artifacts.

-

Elution Proximity: In Reversed-Phase HPLC, CBC is lipophilic and elutes late, often co-eluting with THCA or reacting with residual silanols if the column chemistry is not optimized.

This guide prioritizes High-Performance Liquid Chromatography with Diode Array Detection (HPLC-DAD) as the gold standard for potency testing, with LC-MS/MS reserved for trace analysis in complex biological matrices.

Method Selection: The Case Against GC

Before detailing the protocols, it is critical to establish why Liquid Chromatography is the mandatory choice for CBC.

The Thermal Degradation Pathway

In GC analysis, injector temperatures often exceed 250°C. Under these conditions, the chromene ring of CBC undergoes an electrocyclic ring closure to form the bicyclic structure of CBL.

Figure 1: Thermal instability of CBC renders GC analysis unsuitable for accurate quantification, leading to false-positive CBL detection.

Sample Preparation Protocol

Objective: Maximize extraction efficiency while minimizing chlorophyll co-extraction and degradation.

Reagents

-

Extraction Solvent: HPLC-grade Methanol (MeOH) or Ethanol (EtOH).

-

Note: Methanol is preferred for analytical efficiency; Ethanol is preferred if the extract is intended for consumption (green chemistry).

-

-

Internal Standard (Optional): 4-Androstene-3,17-dione (50 µg/mL) or deuterated CBD (CBD-d3).

Step-by-Step Workflow

-

Homogenization:

-

Cryogenically mill plant material (flower/biomass) using liquid nitrogen or dry ice to prevent heat-induced decarboxylation during grinding.

-

Target particle size: < 1 mm.[1]

-

-

Extraction:

-

Weigh 200 mg of homogenized sample into a 50 mL centrifuge tube.

-

Add 20.0 mL of extraction solvent (Methanol).

-

Vortex at high speed for 30 seconds to disperse trichomes.

-

Sonicate in an ice bath for 15 minutes. Reasoning: Sonication ruptures cellular membranes; ice bath prevents thermal degradation.

-

-

Clarification:

-

Winterization (Optional for Waxes):

-

If analyzing concentrates, store supernatant at -20°C for 2 hours to precipitate waxes. Centrifuge cold (0°C).

-

-

Filtration:

-

Filter supernatant through a 0.22 µm PTFE syringe filter into an amber HPLC vial. Note: Nylon filters may bind cannabinoids; PTFE or Regenerated Cellulose is recommended.

-

-

Dilution:

-

Dilute 1:10 or 1:100 with mobile phase (Initial conditions) to fall within the linear calibration range (typically 1–100 µg/mL).

-

Protocol A: HPLC-DAD (The Industry Standard)

This method uses a Core-Shell C18 column to achieve baseline resolution between CBC, CBD, and THC in under 10 minutes.

Instrument Parameters

-

System: HPLC or UHPLC with Diode Array Detector (DAD).

-

Column: Phenomenex Kinetex C18 (150 x 4.6 mm, 2.6 µm) or Agilent Poroshell 120 EC-C18.

-

Why: Core-shell particles provide UHPLC-like resolution at lower backpressures.

-

-

Column Temperature: 35°C (Controls selectivity).

-

Flow Rate: 1.0 - 1.5 mL/min (Dependent on backpressure limits).

-

Injection Volume: 5–10 µL.

Mobile Phase Chemistry

-

Solvent A: Water + 0.1% Formic Acid (v/v).

-

Role: Acidification (pH ~2.7) suppresses silanol ionization on the column and keeps acidic cannabinoids (THCA, CBDA) protonated for sharper peaks.

-

-

Solvent B: Acetonitrile + 0.1% Formic Acid (v/v).

-

Role: Acetonitrile provides sharper peaks and lower pressure than Methanol for cannabinoids.[3]

-

Gradient Profile

| Time (min) | % Solvent B | Event |

| 0.00 | 60% | Initial Hold |

| 7.00 | 75% | Separation of CBD/THC/CBC |

| 9.00 | 95% | Column Wash (Elute terpenes) |

| 10.00 | 95% | Wash Hold |

| 10.10 | 60% | Re-equilibration |

| 13.00 | 60% | Ready for next injection |

Detection Strategy

-

Primary Wavelength: 220 nm (Maximum sensitivity for all cannabinoids).

-

Confirmation Wavelength: 231 nm or 283 nm .[4]

-

Expert Insight: CBC has a distinct local maxima at ~231 nm.[4] Comparing the ratio of Abs(220)/Abs(231) helps confirm peak identity against interferences.

-

Protocol B: LC-MS/MS (Trace Analysis)

For biological matrices (plasma, urine) or trace contamination testing, Triple Quadrupole MS is required.

Instrument Parameters

-

Ionization: Electrospray Ionization (ESI), Positive Mode.

-

Column: Waters ACQUITY UPLC BEH C18 (100 x 2.1 mm, 1.7 µm).

-

Mobile Phase:

-

A: Water + 0.1% Formic Acid + 2mM Ammonium Formate.

-

B: Acetonitrile + 0.1% Formic Acid.[5]

-

MRM Transitions (Multiple Reaction Monitoring)

Since CBC, CBD, and THC are isomers, retention time (Rt) is the primary identifier, but specific fragmentation patterns assist.

| Analyte | Precursor Ion (m/z) | Product Ion (Quant) | Product Ion (Qual) | Collision Energy (eV) |

| CBC | 315.2 [M+H]+ | 193.1 | 259.1 | 25 |

| CBD | 315.2 [M+H]+ | 193.1 | 123.1 | 25 |

| d9-THC | 315.2 [M+H]+ | 193.1 | 123.1 | 25 |

Note: The 193.1 fragment is common to all three. You MUST rely on chromatographic separation. CBC typically elutes after d9-THC and CBD.

Method Validation Framework (ICH Q2(R1))

To ensure "Trustworthiness," the method must be validated against the following criteria:

-

Specificity:

-

Linearity:

-

Prepare 5–7 calibration points (e.g., 1.0 to 100.0 µg/mL).

-

Acceptance: R² > 0.999.[8]

-

-

Accuracy (Recovery):

-

Spike blank matrix (e.g., MCT oil or placebo hemp) at 80%, 100%, and 120% of target concentration.

-

Acceptable Range: 90–110% recovery.

-

-

Precision (Repeatability):

-

6 injections of the same sample.

-

RSD < 2.0%.

-

Analytical Workflow Diagram

Figure 2: End-to-end analytical workflow for CBC quantification.

Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| Co-elution of CBC and THCA | Gradient too shallow or pH too high. | Lower pH to 2.6 using Formic Acid to suppress THCA ionization, increasing its retention relative to neutral CBC. |

| Peak Tailing | Secondary silanol interactions. | Ensure column is "End-capped" (e.g., C18-EC). Increase ionic strength (add 5mM Ammonium Formate). |

| Low Recovery | Incomplete extraction. | Increase solvent-to-sample ratio. Ensure sample is pulverized to fine powder. |

| Ghost Peaks | Carryover. | Add a needle wash step with 50:50 ACN:Isopropanol. |

References

-

National Institutes of Health (NIH). (2010). Disposition of Cannabichromene, Cannabidiol, and Δ9-Tetrahydrocannabinol... determined by LC-MS/MS.[9][10][11]Link

-

Biotage. (2023).[4][12][13][14] Flash Chromatographic Purification of Cannabichromene (CBC). (Demonstrates UV Spectra differences). Link

-

American Chemical Society (ACS Omega). (2024). HPLC Method for Better Separation of THC Isomers.[8] (Discusses late-eluting cannabinoids like CBC).[7] Link

-

Restek Corporation. Cannabis Analysis: Potency Testing by HPLC. (Standard C18 methodologies). Link

-

Sigma-Aldrich. Analysis of 17 Cannabinoids in Hemp and Cannabis. (Detailed gradient parameters). Link

-

MarijuanaCBL.com. Understanding Cannabicyclol: Its Formation and Stability. (Details thermal degradation of CBC to CBL). Link

Sources

- 1. Analysis of 17 Cannabinoids in Hemp and Cannabis [sigmaaldrich.com]

- 2. discover.restek.com [discover.restek.com]

- 3. um.edu.mt [um.edu.mt]

- 4. biotage.com [biotage.com]

- 5. Conversion Characteristics of Some Major Cannabinoids from Hemp (Cannabis sativa L.) Raw Materials by New Rapid Simultaneous Analysis Method - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Effect of temperature in the degradation of cannabinoids: From a brief residence in the gas chromatography inlet port to a longer period in thermal treatments - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Disposition of cannabichromene, cannabidiol, and Δ⁹-tetrahydrocannabinol and its metabolites in mouse brain following marijuana inhalation determined by high-performance liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Disposition of Cannabichromene, Cannabidiol, and Δ9-Tetrahydrocannabinol and its Metabolites in Mouse Brain following Marijuana Inhalation Determined by High-Performance Liquid Chromatography–Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. biotage.com [biotage.com]

- 14. Leaner and greener analysis of cannabinoids - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Determining the In Vitro Bioactivity of Cannabichromene (CBC)

Introduction: Unveiling the Therapeutic Potential of Cannabichromene

Cannabichromene (CBC), a prominent non-psychoactive phytocannabinoid found in Cannabis sativa, is gaining significant attention within the scientific community for its therapeutic promise.[1] Unlike the more extensively studied cannabinoids, tetrahydrocannabinol (THC) and cannabidiol (CBD), the precise mechanisms underlying CBC's biological effects are still being elucidated. Preliminary research, however, points towards a multifaceted pharmacological profile, with demonstrated anti-inflammatory, analgesic, and potential anti-proliferative properties.[2][3][4]

This comprehensive guide provides a suite of detailed in vitro assays designed for researchers, scientists, and drug development professionals to meticulously characterize the bioactivity of CBC. The protocols herein are presented not merely as a sequence of steps, but with a focus on the scientific rationale and the establishment of self-validating experimental systems.

The Molecular Landscape of CBC's Bioactivity

CBC's biological effects are not mediated by a single molecular target but rather through a complex interplay with various components of the cellular signaling machinery. Understanding this landscape is crucial for selecting the appropriate in vitro assays and for the accurate interpretation of experimental results.

Key areas of CBC's bioactivity include:

-

Modulation of Transient Receptor Potential (TRP) Channels: CBC is a known agonist of TRPA1 and TRPV1 channels, which are key players in nociception and inflammation.[5][6] Activation of these channels can lead to a variety of cellular responses, including calcium influx.

-

Interaction with the Endocannabinoid System (ECS): CBC is a selective agonist of the cannabinoid receptor 2 (CB2), which is primarily expressed in immune cells and plays a role in modulating inflammation.[1][3][7] Furthermore, CBC can influence the levels of endogenous cannabinoids by inhibiting their degradation enzymes, such as monoacylglycerol lipase (MAGL).[8]

-

Anti-inflammatory Signaling Pathways: CBC has been shown to suppress inflammation by downregulating pro-inflammatory signaling pathways such as the nuclear factor kappa B (NF-κB) pathway and by reducing the production of inflammatory mediators like nitric oxide (NO) and various cytokines.[1][3]

-

Impact on Cell Viability and Proliferation: Emerging evidence suggests that CBC may possess anti-cancer properties by inhibiting the growth of cancer cell lines.[2]

The following sections will provide detailed protocols to investigate each of these facets of CBC's bioactivity.

I. Assessing TRP Channel Modulation: The Calcium Flux Assay

Scientific Rationale:

TRP channels are ion channels that, upon activation, allow the influx of cations, most notably calcium (Ca²⁺), into the cell. This increase in intracellular calcium concentration is a key second messenger that triggers a cascade of downstream cellular events. By using fluorescent calcium indicators, we can directly measure the activation of TRP channels in response to CBC. Fluo-4 AM is a widely used calcium indicator that is cell-permeable and exhibits a significant increase in fluorescence intensity upon binding to free calcium.

dot graph TD{ subgraph "Experimental Workflow" A[Cell Seeding] --> B[Loading with Fluo-4 AM]; B --> C[Incubation]; C --> D[Addition of CBC]; D --> E[Measurement of Fluorescence]; E --> F[Data Analysis]; end style A fill:#F1F3F4,stroke:#5F6368,stroke-width:2px,fontcolor:#202124 style B fill:#F1F3F4,stroke:#5F6368,stroke-width:2px,fontcolor:#202124 style C fill:#F1F3F4,stroke:#5F6368,stroke-width:2px,fontcolor:#202124 style D fill:#4285F4,stroke:#202124,stroke-width:2px,fontcolor:#FFFFFF style E fill:#34A853,stroke:#202124,stroke-width:2px,fontcolor:#FFFFFF style F fill:#FBBC05,stroke:#202124,stroke-width:2px,fontcolor:#202124 }

Calcium Flux Assay Workflow

Protocol: Calcium Flux Assay using Fluo-4 AM

Materials:

-

HEK-293 cells stably expressing human TRPA1 or TRPV1 channels

-

Complete culture medium (e.g., DMEM with 10% FBS)

-

96-well black, clear-bottom microplates

-

Fluo-4 AM calcium indicator

-

Pluronic F-127

-

Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES

-

CBC stock solution (in DMSO)

-

Positive control (e.g., capsaicin for TRPV1, AITC for TRPA1)

-

Negative control (vehicle, e.g., DMSO)

-

Fluorescence plate reader with automated injection capabilities

Procedure:

-

Cell Seeding:

-

Seed the TRP-expressing HEK-293 cells into a 96-well black, clear-bottom microplate at a density that will result in a confluent monolayer on the day of the assay.

-

Incubate the plate overnight at 37°C in a humidified 5% CO₂ incubator.

-

-

Preparation of Loading Buffer:

-

Prepare a 2X Fluo-4 AM loading buffer by diluting the Fluo-4 AM stock solution in HBSS with 20 mM HEPES to the desired final concentration (typically 2-5 µM).

-

Add Pluronic F-127 (at a final concentration of 0.02-0.04%) to the loading buffer to aid in the dispersion of the non-polar AM ester in the aqueous medium.

-

-

Cell Loading:

-

Carefully remove the culture medium from the wells.

-

Add 100 µL of the 2X Fluo-4 AM loading buffer to each well.

-

Incubate the plate at 37°C for 30-60 minutes in the dark.

-

-

Compound Preparation:

-

Prepare a series of dilutions of CBC in HBSS with 20 mM HEPES. The final concentration of DMSO should be kept constant across all wells and should not exceed 0.5% to avoid cytotoxic effects.

-

Prepare positive and negative controls in the same buffer.

-

-

Fluorescence Measurement:

-

Set the fluorescence plate reader to the appropriate excitation and emission wavelengths for Fluo-4 (typically ~494 nm excitation and ~516 nm emission).

-

Program the instrument to record a baseline fluorescence reading for a few seconds before automatically injecting the CBC dilutions, positive control, or vehicle control.

-

Continue to record the fluorescence signal for a period of time (e.g., 1-5 minutes) to capture the peak calcium response.

-

Data Analysis and Interpretation:

The change in fluorescence intensity (ΔF) is calculated by subtracting the baseline fluorescence from the peak fluorescence after compound addition. The response is often expressed as a percentage of the response to a maximal concentration of the positive control. Dose-response curves can be generated by plotting the fluorescence change against the concentration of CBC, allowing for the determination of EC₅₀ values.

| Parameter | Description |

| EC₅₀ | The concentration of CBC that elicits 50% of the maximal response. |

| Emax | The maximum response elicited by CBC, often expressed as a percentage of the positive control. |

II. Probing the Endocannabinoid System: Enzyme Inhibition Assays

Scientific Rationale:

The endocannabinoid system is regulated by the synthesis and degradation of endogenous cannabinoids like anandamide (AEA) and 2-arachidonoylglycerol (2-AG). The primary enzymes responsible for their degradation are fatty acid amide hydrolase (FAAH) for AEA and monoacylglycerol lipase (MAGL) for 2-AG.[8] By inhibiting these enzymes, CBC can increase the levels of endocannabinoids, thereby potentiating their effects. Enzyme inhibition assays are used to quantify the ability of CBC to block the activity of FAAH and MAGL.

dot graph TD{ subgraph "Enzyme Inhibition Assay Principle" A[Enzyme (FAAH or MAGL)] -- Substrate --> B[Product + Signal]; C[CBC (Inhibitor)] -- Blocks --> A; B -- Measured --> D[Quantification of Inhibition]; end style A fill:#F1F3F4,stroke:#5F6368,stroke-width:2px,fontcolor:#202124 style B fill:#34A853,stroke:#202124,stroke-width:2px,fontcolor:#FFFFFF style C fill:#EA4335,stroke:#202124,stroke-width:2px,fontcolor:#FFFFFF style D fill:#FBBC05,stroke:#202124,stroke-width:2px,fontcolor:#202124 }

Principle of FAAH/MAGL Inhibition Assay

Protocol: FAAH and MAGL Inhibition Assays

Materials:

-

Recombinant human FAAH or MAGL enzyme

-

Fluorogenic substrate for FAAH (e.g., AMC-arachidonoyl amide) or MAGL (e.g., 4-nitrophenyl acetate)

-

Assay buffer (e.g., Tris-HCl buffer, pH 7.4)

-

CBC stock solution (in DMSO)

-

Positive control inhibitor (e.g., URB597 for FAAH, JZL184 for MAGL)

-

Negative control (vehicle, e.g., DMSO)

-

96-well black microplates

-

Fluorescence or absorbance plate reader

Procedure:

-

Reagent Preparation:

-

Prepare a working solution of the enzyme in the assay buffer.

-

Prepare a working solution of the substrate in the assay buffer.

-

Prepare a series of dilutions of CBC, the positive control inhibitor, and the vehicle control in the assay buffer.

-

-

Assay Reaction:

-

In a 96-well plate, add the following to each well in the specified order:

-

Assay buffer

-

CBC dilution, positive control, or vehicle control

-

Enzyme solution

-

-

Pre-incubate the plate at 37°C for a defined period (e.g., 15 minutes) to allow the inhibitor to bind to the enzyme.

-

-

Initiation of Reaction and Measurement:

-

Initiate the enzymatic reaction by adding the substrate solution to each well.

-

Immediately begin monitoring the change in fluorescence or absorbance over time using a plate reader at the appropriate wavelengths.

-

Data Analysis and Interpretation:

The rate of the enzymatic reaction is determined from the linear portion of the progress curve (fluorescence/absorbance vs. time). The percentage of inhibition for each CBC concentration is calculated relative to the vehicle control. An IC₅₀ value, the concentration of CBC that causes 50% inhibition of the enzyme activity, can be determined by plotting the percentage of inhibition against the logarithm of the CBC concentration.

| Parameter | Description |

| IC₅₀ | The concentration of CBC that inhibits 50% of the enzyme's activity. |

III. Evaluating Cytotoxicity: The MTT Cell Viability Assay

Scientific Rationale:

Before assessing the specific bioactivities of CBC, it is crucial to determine its cytotoxic profile to ensure that the observed effects are not simply due to cell death. The MTT assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability. In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is directly proportional to the number of living cells.

Protocol: MTT Cell Viability Assay

Materials:

-

Cell line of interest (e.g., RAW 264.7 macrophages, cancer cell lines)

-

Complete culture medium

-

96-well clear microplates

-

CBC stock solution (in DMSO)

-

Positive control for cytotoxicity (e.g., doxorubicin)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

-

Absorbance plate reader

Procedure:

-

Cell Seeding:

-

Seed the cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

-

-

Compound Treatment:

-

Prepare a range of concentrations of CBC in complete culture medium.

-

Remove the old medium from the wells and replace it with the medium containing the different concentrations of CBC, a positive control, or a vehicle control.

-

Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).

-

-

MTT Addition and Incubation:

-

After the treatment period, add 10 µL of the MTT solution to each well.

-

Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals.

-

-

Solubilization and Absorbance Measurement:

-

Carefully remove the medium containing MTT.

-

Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Gently shake the plate to ensure complete solubilization.

-

Measure the absorbance at a wavelength of 570 nm using a plate reader.

-

Data Analysis and Interpretation:

The absorbance values are directly proportional to the number of viable cells. The percentage of cell viability is calculated for each CBC concentration relative to the vehicle-treated control cells. A dose-response curve can be plotted to determine the IC₅₀ value, which represents the concentration of CBC that reduces cell viability by 50%. This information is critical for designing subsequent bioactivity assays, ensuring that the concentrations of CBC used are non-toxic.

IV. Quantifying Anti-inflammatory Effects: Cytokine ELISA

Scientific Rationale:

Inflammation is characterized by the production of signaling molecules called cytokines. Pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1 beta (IL-1β) play a central role in the inflammatory response. An Enzyme-Linked Immunosorbent Assay (ELISA) is a highly sensitive and specific method to quantify the concentration of these cytokines in cell culture supernatants. This assay allows for the direct measurement of CBC's ability to suppress the production of these key inflammatory mediators.